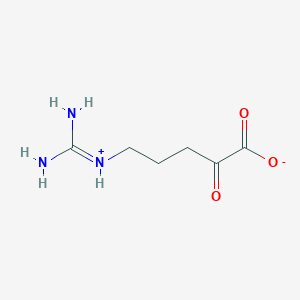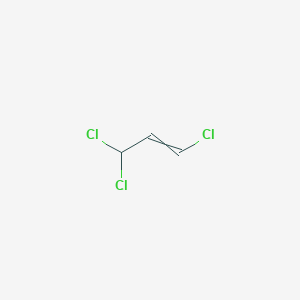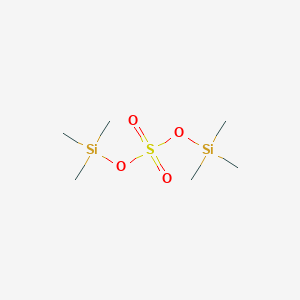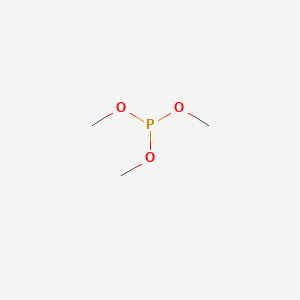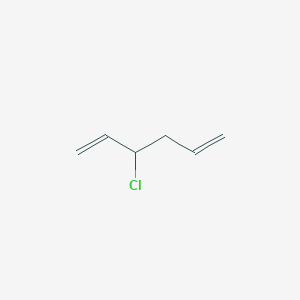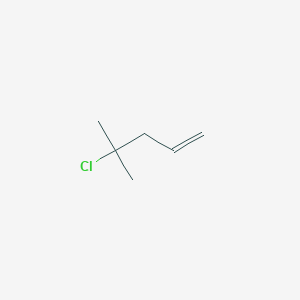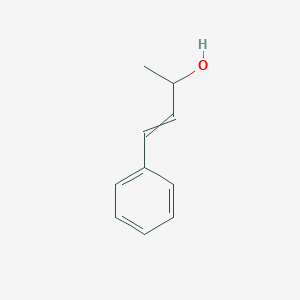
4-苯基-3-丁烯-2-醇
概述
描述
4-phenylbut-3-en-2-ol is an organic compound with the molecular formula C₁₀H₁₂O. It is also known by other names such as α-Methyl-γ-phenylallyl alcohol and 1-Methyl-3-phenylallyl alcohol . This compound is characterized by the presence of a phenyl group attached to a butenol structure, making it a versatile intermediate in organic synthesis.
科学研究应用
4-phenylbut-3-en-2-ol has several applications in scientific research:
作用机制
Mode of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may interact with olfactory receptors.
Pharmacokinetics
It’s known that the compound can be reduced to 4-phenyl-2-butanone (pba) by liver cytosol with nadph .
Result of Action
It’s known that the compound has a floral type odor and a waxy type flavor , suggesting it may have effects on sensory perception.
准备方法
Synthetic Routes and Reaction Conditions
4-phenylbut-3-en-2-ol can be synthesized through various methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by hydrogenation to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas
Industrial Production Methods
In an industrial setting, the production of 4-phenylbut-3-en-2-ol may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the production rate and purity of the compound.
化学反应分析
Types of Reactions
4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran
Substitution: Thionyl chloride in the presence of pyridine
Major Products
Oxidation: 4-Phenyl-3-buten-2-one
Reduction: 4-Phenylbutan-2-ol
Substitution: 4-Phenyl-3-buten-2-yl chloride or bromide
相似化合物的比较
4-phenylbut-3-en-2-ol can be compared with other similar compounds such as:
4-Phenyl-3-buten-2-one: This compound is an oxidized form of 4-phenylbut-3-en-2-ol and has different reactivity and applications.
4-Phenylbutan-2-ol: This reduced form of 4-phenylbut-3-en-2-ol exhibits distinct chemical properties and uses.
α-Methyl-γ-phenylallyl alcohol: Another name for 4-phenylbut-3-en-2-ol, highlighting its structural similarity.
The uniqueness of 4-phenylbut-3-en-2-ol lies in its versatile reactivity and wide range of applications in various fields of research and industry.
属性
CAS 编号 |
17488-65-2 |
|---|---|
分子式 |
C10H12O |
分子量 |
148.20 g/mol |
IUPAC 名称 |
(Z)-4-phenylbut-3-en-2-ol |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7- |
InChI 键 |
ZIJWGEHOVHJHKB-FPLPWBNLSA-N |
SMILES |
CC(C=CC1=CC=CC=C1)O |
手性 SMILES |
CC(/C=C\C1=CC=CC=C1)O |
规范 SMILES |
CC(C=CC1=CC=CC=C1)O |
沸点 |
140.00 °C. @ 12.00 mm Hg |
密度 |
1.006-1.012 |
Key on ui other cas no. |
36004-04-3 17488-65-2 |
物理描述 |
colourless slightly viscous liquid with a sweet, mild, fruity, floral, balsamic odour |
溶解度 |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
同义词 |
1-Phenyl-1-buten-3-ol; 1-Styrylethanol; 3-Hydroxy-1-phenyl-1-butene; α-Methyl-3-phenylallyl Alcohol; |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
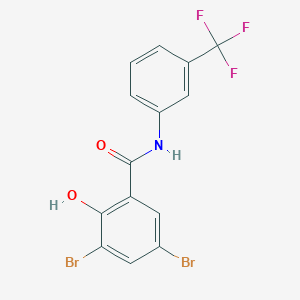
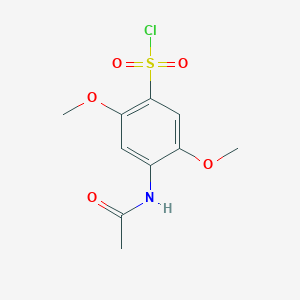
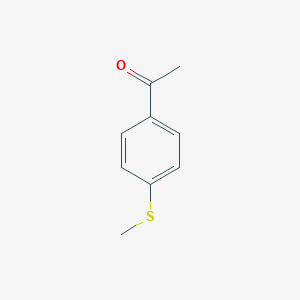
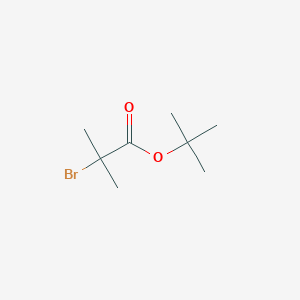

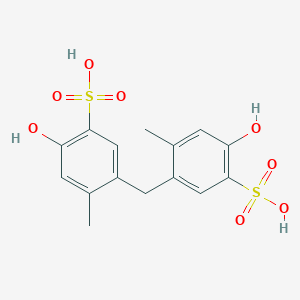

![2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic acid](/img/structure/B108956.png)
